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Foundational

Conformational analysis of 2,3-O-carbonyl beta-D-mannopyranoside derivatives

Conformational Analysis of 2,3-O-Carbonyl β -D-Mannopyranoside Derivatives: Mechanisms of Ground-State Destabilization Executive Summary The stereocontrolled synthesis and structural characterization of β -D-mannopyranos...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Analysis of 2,3-O-Carbonyl β -D-Mannopyranoside Derivatives: Mechanisms of Ground-State Destabilization

Executive Summary

The stereocontrolled synthesis and structural characterization of β -D-mannopyranosides represent a historical bottleneck in carbohydrate chemistry and drug development. While the 4,6-O-benzylidene acetal is a well-known β -directing group, the introduction of a 2,3-O-carbonyl (cyclic carbonate) protecting group fundamentally alters the conformational landscape of the pyranose ring. This whitepaper provides an in-depth technical analysis of how the 2,3-O-carbonyl group forces β -D-mannopyranoside derivatives out of their standard 4C1​ chair conformation, inducing a state of ground-state destabilization that dictates their spectroscopic properties and glycosylation reactivity.

The Mechanics of Conformational Distortion

Torsional Strain and the 0H5​ Half-Chair

In an unmodified β -D-mannopyranoside, the pyranose ring naturally adopts a thermodynamically stable 4C1​ chair conformation. However, the installation of a cis-fused five-membered cyclic carbonate at the C2 and C3 equatorial-axial positions introduces severe geometric constraints[1].

To accommodate the cyclic carbonate, the O2-C2-C3-O3 torsion angle must be compressed from approximately 60° (in a standard chair) to roughly 40–45°. The pyranose ring cannot maintain a 4C1​ chair under this torsional strain and subsequently distorts into an approximate 0H5​ (or OH5​ ) half-chair conformation[1][2]. This distortion is observable in both α

  • and β -anomers, fundamentally altering the spatial relationship of all ring substituents.
Ground-State Destabilization in Glycosylation

The conformational shift to the 0H5​ half-chair has profound implications for the reactivity of these derivatives. During chemical glycosylation, the transition from a covalent intermediate (such as an α -glycosyl triflate) to the reactive oxocarbenium ion requires the pyranose ring to adopt a flattened, half-chair or boat-like geometry (e.g., B2,5​ or 4H3​ )[3][4].

Because the 2,3-O-carbonyl group already forces the ground-state molecule into a 0H5​ half-chair, the structural difference between the ground state and the transition state is minimized. This phenomenon, known as ground-state destabilization , significantly lowers the activation energy barrier for oxocarbenium ion formation[5][6].

ConformationalShift A Standard Mannopyranoside (^4C_1 Chair) B 2,3-O-Carbonyl Derivative (^0H_5 Half-Chair) A->B Addition of 2,3-cyclic carbonate (Torsional strain) C Oxocarbenium Ion (B_{2,5} or ^4H_3) B->C Ground-state destabilization (Lower activation barrier)

Conformational shift from 4C1 chair to 0H5 half-chair and oxocarbenium ion.

Mechanistic Divergence: Overriding the β -Directing Effect

In standard pre-activation protocols, a 4,6-O-benzylidene protected mannosyl donor forms an α -glycosyl triflate that undergoes an SN​2 -like displacement by an incoming nucleophile, yielding the desired β -mannoside[3].

However, when a 2,3-O-carbonyl group is present, its ground-state destabilization effect overrides the β -directing influence of the 4,6-O-benzylidene acetal. The lowered activation barrier causes the α -triflate to rapidly dissociate into the oxocarbenium ion ( SN​1 pathway) before the nucleophile can attack via SN​2 [4]. The unhindered oxocarbenium ion is then attacked from the thermodynamically favored α -face, resulting in high α -selectivity in homogeneous solution-phase reactions[3][6].

(Note: Historical reports of β -selectivity with 2,3-O-carbonates were largely due to the heterogeneous nature of insoluble silver salt promoters, rather than intrinsic molecular conformation[6]).

ReactionPathway Triflate α-Glycosyl Triflate (^0H_5 Conformation) SN2 S_N2 Pathway (High Barrier) Triflate->SN2 Direct Nucleophilic Attack SN1 S_N1 Pathway (Low Barrier) Triflate->SN1 Oxocarbenium Formation Beta β-Mannoside (Minor Product) SN2->Beta Alpha α-Mannoside (Major Product) SN1->Alpha

Divergent glycosylation pathways dictated by 2,3-O-carbonyl ground-state destabilization.

Quantitative Conformational & Selectivity Data

The following tables summarize the physical parameters and resulting stereoselectivities driven by these conformational changes.

Table 1: Conformational Parameters of Mannopyranoside Derivatives

Molecular SpeciesPredominant ConformationO2-C2-C3-O3 Torsion AngleRelative Stability
Standard β -D-Mannopyranoside 4C1​ Chair~60°High (Stable Ground State)
2,3-O-Carbonyl β -D-Mannopyranoside 0H5​ Half-Chair~40–45°Low (Ground-State Destabilized)
Mannosyl Oxocarbenium Ion B2,5​ or 4H3​ ~45°Transient Intermediate

Table 2: Stereoselectivity Outcomes Based on Donor Conformation

Donor Protecting GroupsActivation MethodDominant MechanismPredominant Product
4,6-O-BenzylideneTf 2​ O / BSP (-60 °C) SN​2 -like displacement β -Mannoside
4,6-O-Benzylidene + 2,3-O-CarbonylTf 2​ O / BSP (-60 °C) SN​1 -like (Oxocarbenium) α -Mannoside
2,3-O-CarbonylInsoluble Silver SaltsHeterogeneous Surface β -Mannoside

Self-Validating Experimental Protocols

To leverage these conformational insights, researchers must employ rigorous, self-validating protocols. The following methodology details the generation and NMR validation of the reactive 0H5​ triflate intermediate.

Low-Temperature Generation and NMR Validation of Glycosyl Triflates

Causality Check: Why use 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf 2​ O) at -60 °C? This specific combination allows for the rapid, homogeneous generation of the glycosyl triflate without premature thermal decomposition into the oxocarbenium ion, enabling direct spectroscopic observation.

Step-by-Step Protocol:

  • Preparation: Dissolve the 2,3-O-carbonyl thiomannopyranoside donor (1.0 eq), BSP (1.1 eq), and 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 eq) in anhydrous CD 2​ Cl 2​ in an NMR tube under argon.

    • Self-Validation: TTBP acts as a non-nucleophilic acid scavenger. Its bulky nature prevents it from acting as a nucleophile, ensuring that any generated triflic acid does not degrade the acid-sensitive acetals, thereby isolating the variable of triflate formation.

  • Activation: Cool the NMR tube to -60 °C in a dry ice/acetone bath. Inject Tf 2​ O (1.1 eq) directly into the solution.

  • Spectroscopic Validation: Immediately transfer the tube to a pre-cooled NMR probe (-60 °C).

    • Self-Validation: Record 1H and 13C NMR spectra. The successful formation of the α -glycosyl triflate is validated by a distinct downfield shift of the anomeric proton ( 1H , ~6.2 ppm) and the anomeric carbon ( 13C , ~105 ppm). Coupling constants ( J1,2​ and J2,3​ ) will deviate from standard axial-equatorial values, confirming the 0H5​ half-chair conformation[3].

Homogeneous Solution-Phase Glycosylation

Once the intermediate is validated, the glycosylation can proceed predictably.

  • Nucleophile Addition: While maintaining the reaction at -60 °C, slowly add the acceptor alcohol (1.5 eq) dissolved in minimal CD 2​ Cl 2​ .

  • Thermal Gradient: Allow the reaction to slowly warm to -20 °C over 2 hours.

    • Causality Check: The slow warming allows the SN​1 pathway to proceed via the oxocarbenium ion. Because the 2,3-O-carbonyl group has destabilized the ground state, the barrier is crossed at lower temperatures than standard donors.

  • Quenching: Quench the reaction with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , and purify via silica gel chromatography. The resulting product will be predominantly the α -mannoside due to the mechanistic override described in Section 3.

Conclusion

The conformational analysis of 2,3-O-carbonyl β -D-mannopyranoside derivatives perfectly illustrates the intersection of physical organic chemistry and synthetic methodology. By understanding that the cyclic carbonate forces the pyranose ring into a 0H5​ half-chair, researchers can rationally predict the ground-state destabilization and subsequent SN​1 mechanistic override. This predictive power allows drug development professionals to design highly specific glycosyl donors, moving beyond empirical screening to highly rational, structure-based synthesis.

References

  • Approximate H(5) Ring Conformation of 2,3-O-Carbonate Protected α- and β-L-Rhamnopyranosides as Confirmed by X-Ray Crystallography. researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ExXG0POcBdBKbn62FftRoTR-w1rLKd3QvslGflTXc5t68ARnsmfm6ZHY9iyf02alX-WSjbwZePGoTFUDJv1_xZoIsqV54mYhWflKdU_UHwU1sv5cv82r-qT5rBGJGB5Tk1Brx5LoO0_F072GSwcrzYt7UoYdhu0CfIOQBbPpi4IXwwrgZE6jQMQWYzcHmTm4luOqR-Ut39S9WVR3PnAS8oYNmBpt9YDoOImkUoL-Yrv5Q9VkJ0-8kIi4VqT3xCW-kjmkpqyLotfEUDSyRQXPwnS3TM-75ZJ7YSF3eaVgXDTNXspP_4xxmi-30QIkuUxRjsNknJB68-qFJVhJmKT-c_kX3g==]
  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtWVXVyJhvz_CAZWUjWdfOsZbOeuRJPWBNBUDPLgW5CQqfkxs_LRr4qxrAxD1E2Tzh9gk5v-WuOq_V1x9VBzGTwmzdJwyrD1ZWrrSr4TEUykw7sBSEUbFdlxVOh7JX2pi2DrNzQPdmjj4ZCCrBFlU2]
  • Glycoside Hydrolases Restrict the Side Chain Conformation of their Substrates to Gain Additional Transition State Stabilization. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ5i7EPiwuCHwX1O76-jaeUSOiYgrDcxFsohs5POBNxMqyBJck1C1kFVisu5xyxj6Bssb-9W-iXIhFOtWwcbRYcE-OAN-fgv6DWcIbt279VVn5QFCvLPm0j3hRiGikQBByEnJAdGiukEFIMA==]
  • Mechanism of a Chemical Glycosylation Reaction. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdScGSdOzANexwvZegEvdm0BsdprI6vhHIuJQ932NhsSJf4737tskSZ120OvlghDeF6FSddwKZyf0eGPvG4yflqsyuKwHkJAR15VDNKLi1Q7Pc1r03q2mDw0bXnetK9H51_0m]
  • Pre-activation Based Stereoselective Glycosylations. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk98UwMZ6jE-NMlroYBGju7A360sHR-9yPZlRiydlfnmZfU-B88ZlvNnkl0AV6B4Svzwns67H18y9gYJP8WPhhB4_5UIaAf3AFyHrN2Dn87PWo0zwcDPpuruRW7Tmwm769aeJoSz2w1_UhAg==]
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Sources

Protocols & Analytical Methods

Method

Catalytic Functionalization of Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside: Application Notes and Protocols

Introduction: The Strategic Value of a Constrained Mannopyranoside Scaffold Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition to pathogenesis. Their intricate structures off...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Constrained Mannopyranoside Scaffold

Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition to pathogenesis. Their intricate structures offer a rich scaffold for the development of novel therapeutics, including vaccines, antibiotics, and immunomodulatory agents.[1][2] Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a synthetic carbohydrate derivative of significant interest. The presence of the 2,3-cyclic carbonate serves a dual purpose: it conformationally constrains the pyranoside ring and acts as a latent functional group, which can be opened to reveal two hydroxyl groups with specific stereochemistry. This unique structural feature makes it a valuable intermediate for the synthesis of complex glycans and glycoconjugates, particularly for accessing the challenging β-mannosidic linkage.[3][4][5]

The acetyl groups at the 4 and 6 positions provide temporary protection and enhance solubility in organic solvents, facilitating chemical transformations. Catalytic methods for the selective functionalization of this scaffold are highly sought after as they offer efficient and atom-economical routes to novel derivatives, minimizing the need for stoichiometric reagents and complex protecting group manipulations.[1][2]

This guide provides a detailed overview of potential catalytic strategies for the functionalization of methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, with a primary focus on the catalytic ring-opening of the 2,3-carbonate. While direct literature on the catalytic functionalization of this exact molecule is sparse, the protocols and principles outlined herein are derived from closely analogous systems and established reactivity patterns of carbohydrate cyclic carbonates.

Part 1: Catalytic Ring-Opening of the 2,3-Cyclic Carbonate

The most prominent reactive site on the methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside scaffold is the 2,3-cyclic carbonate. This five-membered ring is susceptible to nucleophilic attack, leading to its opening and the formation of either 2- or 3-substituted mannopyranoside derivatives. The regioselectivity of this ring-opening is a critical aspect and can be influenced by the choice of catalyst and nucleophile.

Organocatalytic Ring-Opening with Nitrogen Nucleophiles

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions.[6] Basic organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively catalyze the ring-opening of cyclic carbonates on sugar scaffolds.[1][7][8] The proposed mechanism involves the activation of the nucleophile by the organobase, increasing its reactivity towards the electrophilic carbonyl carbon of the cyclic carbonate.

Diagram 1: Proposed Organocatalytic Ring-Opening Mechanism

G cluster_0 Catalytic Cycle NuH Nucleophile (R-NH2) ActivatedNu Activated Nucleophile [R-NH-][TBD-H+] NuH->ActivatedNu Proton Abstraction TBD TBD (Base) TBD->ActivatedNu Substrate Mannopyranoside-2,3-carbonate ActivatedNu->Substrate Nucleophilic Attack Intermediate Tetrahedral Intermediate Substrate->Intermediate Product2 2-Amino-3-hydroxy Product Intermediate->Product2 Ring Opening (C2-O Cleavage) Product3 3-Amino-2-hydroxy Product Intermediate->Product3 Ring Opening (C3-O Cleavage) Product2->TBD Catalyst Regeneration Product3->TBD

Caption: Organobase-catalyzed ring-opening of the 2,3-carbonate.

Application Note & Protocol 1: TBD-Catalyzed Aminolysis of the 2,3-Carbonate

This protocol describes the regioselective ring-opening of methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside with a primary amine, catalyzed by TBD. The reaction is expected to yield a mixture of 2-amino-3-hydroxy and 3-amino-2-hydroxy derivatives. The regioselectivity is influenced by steric and electronic factors, with nucleophilic attack at the C2 position often being favored in related glucose systems.[1][7][8][9]

Rationale for Experimental Choices:

  • Catalyst: TBD is a strong, non-nucleophilic base that effectively deprotonates the amine nucleophile without competing in the ring-opening reaction. A catalytic amount (5-10 mol%) is sufficient.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are aprotic and will not interfere with the reaction.

  • Temperature: The reaction is typically performed at room temperature. Lower temperatures (-78 °C) have been shown in analogous systems to favor kinetic control and may alter the regioselectivity, potentially favoring attack at the less hindered C3 position.[7][8]

  • Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

Materials:

  • Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside (e.g., 304 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add the primary amine (e.g., benzylamine, 128 mg, 1.2 mmol) to the solution.

  • In a separate vial, prepare a stock solution of TBD in anhydrous DCM (e.g., 13.9 mg, 0.1 mmol in 1 mL DCM). Add the TBD solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Upon completion (disappearance of the starting material, typically 2-6 hours), quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomeric products.

Expected Outcome and Characterization: The reaction is expected to yield a mixture of the 2- and 3-amino alcohol derivatives. The ratio of these regioisomers will need to be determined experimentally. Characterization of the products should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures and determine the regioselectivity of the ring-opening.

Parameter Expected Value/Range Reference/Justification
Catalyst Loading 5-10 mol%Effective catalysis in analogous systems.[1][8]
Reaction Time 2-6 hoursTypical for organobase-catalyzed reactions.
Yield 70-90% (combined)Based on similar ring-opening reactions.
Regioselectivity Mixture of isomersTo be determined experimentally.
Lewis Acid-Catalyzed Ring-Opening

Lewis acids can also be employed to catalyze the ring-opening of the 2,3-carbonate.[10][11][12][13][14] The Lewis acid is proposed to coordinate to the carbonyl oxygen of the carbonate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This approach may offer different regioselectivity compared to base-catalyzed methods.

Diagram 2: Lewis Acid-Catalyzed Ring-Opening

G Substrate Mannopyranoside-2,3-carbonate ActivatedComplex Activated Carbonyl-LA Complex Substrate->ActivatedComplex LA Lewis Acid (e.g., BF3·OEt2) LA->ActivatedComplex Coordination Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate NuH Nucleophile (R-OH) NuH->ActivatedComplex Nucleophilic Attack Product2 2-Hydroxy-3-alkoxy Product Intermediate->Product2 Ring Opening + Proton Transfer Product3 3-Hydroxy-2-alkoxy Product Intermediate->Product3

Caption: Lewis acid activation of the cyclic carbonate for nucleophilic attack.

Application Note & Protocol 2: BF₃·OEt₂-Catalyzed Alcoholysis

This protocol outlines a method for the ring-opening of the 2,3-carbonate with an alcohol nucleophile, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction is expected to produce hydroxy-ether derivatives.

Rationale for Experimental Choices:

  • Catalyst: BF₃·OEt₂ is a commonly used Lewis acid that is effective in activating carbonyl groups. It is commercially available and easy to handle.

  • Nucleophile: A primary or secondary alcohol can be used. Using the alcohol as a solvent can drive the reaction to completion.

  • Temperature: The reaction is often performed at 0 °C to room temperature to control the reactivity and minimize potential side reactions, such as glycosidic bond cleavage.

Materials:

  • Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside (1.0 eq)

  • Alcohol (e.g., methanol or benzyl alcohol) (as solvent or 5-10 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2-1.0 eq)

  • Anhydrous dichloromethane (DCM) (if alcohol is not the solvent)

  • Triethylamine (Et₃N) for quenching

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside (304 mg, 1.0 mmol) in the desired alcohol (e.g., 10 mL of methanol) or in anhydrous DCM (10 mL) with the alcohol (5-10 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (e.g., 0.2 mmol, 25 µL) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of triethylamine (to neutralize the BF₃).

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the regioisomeric products.

Part 2: Emerging Catalytic Strategies for Further Functionalization

Beyond the ring-opening of the 2,3-carbonate, other catalytic methods could potentially be applied to functionalize the methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside scaffold. These represent more advanced and exploratory approaches.

Catalytic C-H Functionalization

Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups.[15] For the target molecule, potential sites for C-H functionalization include the methyl groups of the acetyl protectors or even the C-H bonds on the pyranose ring. This could be achieved using photoredox catalysis in combination with a hydrogen atom transfer (HAT) catalyst.

Conceptual Workflow:

  • Generation of a Radical: A photocatalyst, upon irradiation with visible light, would oxidize or reduce a HAT catalyst to generate a radical species.

  • Hydrogen Atom Abstraction: The HAT catalyst would selectively abstract a hydrogen atom from one of the C-H bonds of the mannopyranoside derivative.

  • Radical-Radical Coupling or Redox Reaction: The resulting carbon-centered radical could then be trapped by another radical or undergo a redox reaction to form a carbocation or carbanion, which would then react with a suitable coupling partner.

This approach is at the forefront of carbohydrate chemistry and would require significant optimization for the specific substrate.

Diagram 3: Conceptual Workflow for C-H Functionalization

G cluster_0 Photoredox Catalysis Cycle PC Photocatalyst PC_star Excited PC* PC->PC_star Light (hν) HAT_rad HAT Radical PC_star->HAT_rad SET HAT_cat HAT Catalyst Substrate_rad Mannopyranoside Radical (R•) HAT_rad->Substrate_rad HAT Substrate_H Mannopyranoside (R-H) Substrate_H->Substrate_rad Product Functionalized Product (R-X) Substrate_rad->Product Coupling_partner Coupling Partner (X) Coupling_partner->Product Coupling

Caption: A conceptual cycle for photoredox-mediated C-H functionalization.

Conclusion

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a versatile building block for synthetic carbohydrate chemistry. Catalytic methods, particularly for the regioselective ring-opening of the 2,3-cyclic carbonate, offer efficient pathways to a variety of functionalized mannopyranoside derivatives. Organocatalytic and Lewis acid-catalyzed approaches are readily applicable and provide complementary strategies for accessing different product profiles. The development of more advanced catalytic methods, such as C-H functionalization, will undoubtedly further expand the synthetic utility of this important carbohydrate scaffold, paving the way for the creation of novel and potent bioactive molecules.

References

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  • Science.gov. (n.d.). lewis acid catalyzed: Topics. [Link]

  • Melchiorre, P., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed. [Link]

  • Schindler, C. S., et al. (2019). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. PMC. [Link]

  • ResearchGate. (n.d.). Scheme 2. CÀHfunctionalization of carbonyl compounds with 3. [Link]

  • Roy, B., & McGavin, M. J. (2018). Deciphering the conformation of C-linked α-D-mannopyranosides and their application toward the synthesis of low nanomolar E. coli FimH antagonists. Arkivoc, 2018(7), 1-16. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Stereocontrol in Mannosylation: A Comparative Guide to 2,3-O-Carbonate vs. 2,3-di-O-Benzyl Mannosyl Donors

The stereocontrolled synthesis of 1,2-cis-equatorial glycosidic bonds—specifically the β -mannopyranoside linkage—remains one of the most formidable challenges in synthetic carbohydrate chemistry[1]. Because neighboring...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereocontrolled synthesis of 1,2-cis-equatorial glycosidic bonds—specifically the β -mannopyranoside linkage—remains one of the most formidable challenges in synthetic carbohydrate chemistry[1]. Because neighboring group participation at C2 exclusively yields α -mannosides, researchers must rely on sophisticated protecting group strategies to dictate the anomeric outcome.

This guide provides an objective, data-driven comparison between two fundamentally different protecting group paradigms: the conformationally restricted 2,3-O-carbonate mannosyl donors (exemplified by derivatives of Methyl 4,6-di-O-acetyl-2,3-carbonyl- β -D-mannopyranoside) and the standard 2,3-di-O-benzyl mannosyl donors .

Conformational Dynamics: The "Why" Behind the Selectivity

As an application scientist, it is critical to understand that glycosylation stereoselectivity is not merely a function of the activator, but a consequence of the donor's ground-state conformation and the stability of the reactive intermediates[2].

2,3-di-O-Benzyl Donors: The SN​2 -Like Pathway

Standard 2,3-di-O-benzyl donors, when paired with a 4,6-O-benzylidene acetal, are the cornerstone of the Crich β -mannosylation protocol[2][3]. The benzyl ethers are electron-donating and non-participating. Crucially, the 4,6-O-benzylidene group locks the pyranose ring, destabilizing the planar oxacarbenium ion. When activated at low temperatures (-78 °C), the system forms a highly stable, covalent α -glycosyl triflate[3]. The incoming acceptor alcohol is forced to attack via an SN​2 -like displacement from the β -face, yielding the kinetic β -mannoside product.

G N1 2,3-di-O-benzyl Donor (Locked Chair) N2 α-Glycosyl Triflate (Covalent Intermediate) N1->N2 BSP/Tf2O -78°C N3 β-Mannoside (Kinetic Product) N2->N3 ROH Attack (β-face SN2)

Caption: Mechanistic pathway of β-mannosylation using 2,3-di-O-benzyl donors via an α-triflate intermediate.

2,3-O-Carbonate Donors: Torsional Arming and the Half-Chair

In stark contrast, the 2,3-O-carbonate group—present in building blocks like Methyl 4,6-di-O-acetyl-2,3-carbonyl- β -D-mannopyranoside (CAS 53958-22-8)[4]—is a highly strained cyclic protecting group. Crystallographic and NMR data reveal that the 2,3-O-carbonate forces the pyranose ring out of the standard 4C1​ chair and into a distorted OH5​ half-chair conformation[1][5].

This distortion is "torsionally arming." Because the ground state of the donor already resembles the geometry of the transition state, the energy barrier to form the oxacarbenium ion is drastically lowered[5]. In homogeneous solution, this rapid ionization completely overrides any β -directing effects (even if a 4,6-benzylidene group is present), leading to thermodynamic attack from the α -face to yield the α -mannoside[6]. (Note: Historically, Gorin and Perlin achieved β -selectivity with these donors, but only by forcing an SN​2 displacement of an α -bromide using insoluble, heterogeneous silver salts[5][7]).

G2 N1 2,3-O-carbonate Donor (Distorted) N2 Oxacarbenium Ion (Half-Chair) N1->N2 Activation (Torsionally Armed) N3 α-Mannoside (Thermodynamic) N2->N3 ROH Attack (α-face)

Caption: Mechanistic pathway of α-mannosylation using 2,3-O-carbonate donors driven by ring distortion.

Quantitative Comparison & Experimental Data

The following table summarizes the divergent behavior of these two donor classes under standard homogeneous activation conditions.

Feature2,3-di-O-Benzyl Donors2,3-O-Carbonate Donors
Representative Precursor Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio- α -D-mannopyranosideMethyl 4,6-di-O-acetyl-2,3-carbonyl- β -D-mannopyranoside[4]
Protecting Group Nature Ether-type, non-participating, electron-donatingCarbonate-type, non-participating, conformationally restricting
Ground State Conformation 4C1​ Chair OH5​ Half-Chair (Distorted)[1]
Reactive Intermediate Covalent α -Glycosyl Triflate[3]Oxacarbenium Ion[5]
Homogeneous Selectivity Highly β -selective ( α/β ratio often < 1:10)Highly α -selective ( α/β ratio often > 10:1)[6]
Heterogeneous Selectivity N/A β -selective (via insoluble Ag salts)[5]
Primary Application Direct synthesis of β -(1$\rightarrow$4) and β -(1$\rightarrow$3) mannosidesSynthesis of α -mannosides or specialized heterogeneous β -mannosylation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the mechanistic pathway during the experiment.

Protocol A: Homogeneous β -Mannosylation (2,3-di-O-Benzyl Donor)

Objective: Synthesize a β -mannoside via the Crich pre-activation protocol.

  • Preparation: Co-evaporate the 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-mannoside donor (1.0 eq), the acceptor alcohol (1.5 eq), and 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 eq) with anhydrous toluene (3x).

  • Dissolution: Dissolve the donor and TTBP in anhydrous CH 2​ Cl 2​ (0.05 M) over activated 3Å molecular sieves. Stir for 30 mins at room temperature.

  • Pre-activation: Add 1-benzenesulfinyl piperidine (BSP, 1.1 eq) and cool the mixture to -78 °C. Slowly add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.1 eq).

    • Validation Checkpoint 1: The solution will immediately turn pale yellow. TLC (Hexane/EtOAc) should confirm the complete consumption of the thioglycoside donor within 5 minutes, indicating the successful formation of the covalent α -glycosyl triflate.

  • Glycosylation: Add the acceptor alcohol (dissolved in a minimum amount of CH 2​ Cl 2​ ) dropwise down the side of the flask.

  • Completion: Stir at -78 °C for 1 hour, then slowly warm to -60 °C.

    • Validation Checkpoint 2: Quench with saturated aqueous NaHCO 3​ . NMR analysis of the crude product should reveal a β -anomeric proton with a characteristic JC1,H1​ coupling constant of ~155 Hz, confirming the equatorial linkage[7].

Protocol B: Homogeneous α -Mannosylation (2,3-O-Carbonate Donor)

Objective: Harness torsional arming for rapid α -mannosylation.

  • Precursor Conversion: Subject Methyl 4,6-di-O-acetyl-2,3-carbonyl- β -D-mannopyranoside[4] to acetolysis (H 2​ SO 4​ /Ac 2​ O) followed by thiolysis (e.g., TMSSPh/ZnI 2​ ) to generate the reactive 1-thio-mannoside donor.

  • Preparation: Co-evaporate the 2,3-O-carbonate donor (1.0 eq) and acceptor (1.2 eq) with anhydrous toluene. Dissolve in anhydrous CH 2​ Cl 2​ (0.1 M) with 4Å molecular sieves.

  • Activation: Cool the mixture to 0 °C. Add N-iodosuccinimide (NIS, 1.2 eq) followed by a catalytic amount of TMSOTf (0.1 eq).

    • Validation Checkpoint 1: Due to the "torsionally armed" OH5​ half-chair conformation, oxacarbenium ion formation is exceptionally rapid[5]. TLC will show complete donor consumption in under 15 minutes, significantly faster than standard disarmed donors.

  • Completion: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (to neutralize iodine) and NaHCO 3​ .

    • Validation Checkpoint 2: Extract and concentrate. 1 H-NMR and 13 C-NMR will confirm the thermodynamic α -product, characterized by a JC1,H1​ coupling constant of ~170 Hz[7].

References

  • Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside | CAS 53958-22-8 | SCBT . Santa Cruz Biotechnology. Available at:[4]

  • Approximate O H5 ring conformation of 2,3-O-carbonate protected α- and β-L-rhamnopyranosides as . Arkivoc (2005). Available at:[1]

  • Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance . Chemical Reviews, ACS Publications (2015). Available at:[2]

  • Pre-activation Based Stereoselective Glycosylations . PMC, NIH. Available at:[3]

  • The 3,4-O-Carbonate Protecting Group as a β-Directing Group in Rhamnopyranosylation in Both Homogeneous and Heterogeneous Glycosylations As Compared to the Chameleon-like 2,3-O-Carbonates . The Journal of Organic Chemistry, ACS Publications (2003). Available at:[5]

  • Pre-Activation-Based Stereoselective Glycosylations (Microreview) . Benha University. Available at:[6]

  • Mechanism of a Chemical Glycosylation Reaction . ResearchGate. Available at:[7]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside

In the landscape of pharmaceutical development, particularly in the synthesis of complex carbohydrate-based active pharmaceutical ingredients (APIs), the purity of synthetic intermediates is paramount. The presence of im...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, particularly in the synthesis of complex carbohydrate-based active pharmaceutical ingredients (APIs), the purity of synthetic intermediates is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of a key synthetic intermediate, methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative regulatory guidelines.

The Critical Role of Purity in Carbohydrate Synthesis

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a protected monosaccharide, a building block in the multi-step synthesis of more complex oligosaccharides destined for therapeutic use. Its rigid 2,3-carbonyl group and specific acetylation pattern at the 4 and 6 positions are crucial for directing subsequent glycosylation reactions. The purity of this intermediate directly influences the yield and purity of the final API. Potential impurities could include starting materials, by-products from incomplete reactions (e.g., mono-acetylated or non-carbonylated species), or degradation products. A robust analytical method is therefore not just a quality control measure, but a critical tool for process optimization and ensuring the final product's integrity.

HPLC Method Development and Validation: A Scientifically-Grounded Approach

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] For a moderately polar and UV-inactive compound like methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, a Reverse-Phase HPLC (RP-HPLC) method with a suitable detector is the logical choice.[3]

Proposed HPLC Method

The choice of stationary phase is critical for resolving the target analyte from its structurally similar impurities. A C18 column might not provide sufficient selectivity for protected carbohydrates.[4] Instead, a column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl phase, is often more effective for these types of compounds.[3][4] Given the presence of both acetyl and carbonyl functionalities, a PFP column, which offers aromatic and polar retention mechanisms, is a strong candidate. Since the analyte lacks a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary.[]

Experimental Protocol: HPLC Purity Assay

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: Phenomenex Luna PFP(2), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[6][7][8][9] The following validation parameters will be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Validation Protocol Definition AcceptanceCriteria Set Acceptance Criteria Protocol->AcceptanceCriteria Defines Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Method_Selection cluster_hplc HPLC cluster_gc GC-MS cluster_qnmr qNMR Start Purity Assessment Needed for Methyl 4,6-di-O-acetyl-2,3-carbonyl- b-D-mannopyranoside HPLC_Pros Pros: - High Resolution - Well-established - Amenable to non-volatile compounds Start->HPLC_Pros GC_Pros Pros: - High sensitivity - Structural information from MS Start->GC_Pros qNMR_Pros Pros: - Primary quantitative method - No analyte-specific reference standard needed - Provides structural confirmation Start->qNMR_Pros HPLC_Cons Cons: - Requires chromophore or universal detector - Reference standard needed for quantification GC_Cons Cons: - Requires derivatization for volatility - Potential for thermal degradation qNMR_Cons Cons: - Lower sensitivity than HPLC/GC - Requires expensive instrumentation - Potential for peak overlap

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling Methyl 4,6-di-O-acetyl-2,3-O-carbonyl-β-D-mannopyranoside

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Scope: Essential safety parameters, mechanistic handling rationale, and step-by-step operational workflows for CAS 53958-22-8. Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Scope: Essential safety parameters, mechanistic handling rationale, and step-by-step operational workflows for CAS 53958-22-8.

Mechanistic Hazard Assessment (The "Why")

Methyl 4,6-di-O-acetyl-2,3-O-carbonyl-β-D-mannopyranoside (CAS 53958-22-8) is a highly specialized carbohydrate derivative utilized primarily in proteomics research and as a building block in complex oligosaccharide synthesis[1]. With a molecular formula of C12H16O9 and a molecular weight of 304.25 g/mol , it is typically supplied as a solid powder for research use only[1][2].

To handle this compound safely and preserve its chemical integrity, operators must understand its mechanistic reactivity:

  • Chemical Sensitivity: The molecule features a β-D-mannopyranoside core protected by two acetyl esters and a cyclic carbonate (carbonyl) group. These functional groups are susceptible to base- or acid-catalyzed hydrolysis. Unintended exposure to moisture or strong nucleophiles can degrade the compound, potentially releasing trace amounts of acetic acid and carbon dioxide.

  • Physical Hazards: While not classified as acutely toxic, fine carbohydrate powders present mechanical hazards. If aerosolized, the dust can cause mechanical irritation to the eyes and respiratory tract[3]. Furthermore, like many organic powders, it can pose a combustible dust hazard if allowed to accumulate and disperse in the air in high concentrations.

Handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate exposure[3].

Personal Protective Equipment (PPE) Matrix

PPE serves as the final line of defense against chemical exposure[4][5]. The following matrix details the required protective gear and the scientific causality behind each selection.

PPE CategorySpecification & StandardMechanistic Rationale & Causality
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or splash goggles[6].Protects the ocular mucosa from mechanical irritation caused by airborne carbohydrate dust and prevents exposure to splash hazards during the solvation phase[5].
Hand Protection Nitrile gloves (EN 374 compliant), minimum 4 mil thickness.Prevents dermal transfer of the compound[7]. Nitrile provides excellent chemical resistance against the polar aprotic solvents (e.g., DMF, DCM) typically used to dissolve this mannoside derivative.
Body Protection Flame-resistant (FR) or standard cotton lab coat; long pants; closed-toe shoes[6][7].Acts as a physical barrier against particulate settling on street clothes[4]. FR material is strongly recommended if the subsequent reaction involves highly flammable solvents.
Respiratory Protection N95 respirator (if handled outside a hood) or handling strictly within a certified Fume Hood[3].Mitigates the inhalation of fine particulate matter, which can trigger respiratory tract irritation or allergic sensitization in susceptible individuals[3].

Operational Workflow & Step-by-Step Handling Protocol

To ensure both operator safety and the chemical integrity of the Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, follow this self-validating operational workflow.

Phase 1: Preparation & Environmental Control
  • Verify Engineering Controls: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Keep the sash at or below the 18-inch operating mark to ensure proper containment[3].

  • Static Mitigation: Dry carbohydrate powders readily accumulate static electricity, causing them to aerosolize or "jump" during weighing. Wipe the exterior of your weighing vessel with an anti-static cloth or use a static-eliminating gun before opening the chemical bottle.

Phase 2: Weighing & Dispensing
  • Tool Selection: Use a grounded, anti-static micro-spatula to transfer the compound.

  • Precision Transfer: Dispense the required mass (typically on a 250 mg to 1000 mg scale[8]) into a pre-tared, sealable glass vial. Avoid rapid, sweeping movements that generate air currents and disperse the powder.

Phase 3: Solvation & Reaction Setup
  • Solvent Addition: Add the reaction solvent slowly down the interior side of the vial. This prevents the liquid from displacing dry powder into the air.

  • Inert Atmosphere Purge: Because the cyclic carbonate group is sensitive to moisture, purge the headspace of the reaction vessel with dry Argon or Nitrogen gas before sealing the vial.

Phase 4: Decontamination
  • Surface Cleanup: Wipe down the analytical balance and fume hood surface with a damp paper towel (using 70% ethanol or water) to capture any residual dust. Do not dry-sweep.

HandlingWorkflow A 1. PPE & Fume Hood Verification (ANSI Z87.1 / 80-100 fpm) B 2. Anti-Static Preparation (Eliminate powder aerosolization) A->B C 3. Precision Weighing (Use grounded micro-spatulas) B->C D 4. Solvation & Inert Purge (Protect cyclic carbonate) C->D E 5. Wet Wipe Decontamination (70% EtOH to capture dust) D->E

Sequential safety workflow for handling reactive carbohydrate powders in a laboratory setting.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action prevents widespread contamination and aerosolization.

Minor Spill Protocol (Solid Powder):

  • Do not sweep dry powder , as this generates hazardous aerosols.

  • Verify that appropriate PPE (Nitrile gloves, safety goggles, lab coat) is actively worn[6].

  • Cover the spilled powder gently with damp paper towels (moistened with water or 70% isopropanol) to suppress dust formation.

  • Carefully scoop the damp material using a non-sparking tool (e.g., a plastic dustpan) into a compatible, sealable hazardous waste container.

  • Wash the affected surface area with soap and water to remove any sticky carbohydrate residue.

Disposal Categorization: Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside consists entirely of Carbon, Hydrogen, and Oxygen[2]. It must be classified as Halogen-Free Organic Waste . Place all contaminated consumables (gloves, paper towels) into a designated solid chemical waste bin. Do not mix this waste stream with strong oxidizing agents or concentrated acids.

References

  • Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) Environmental Health and Safety URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Personal Protective Equipment for Laboratories Source: Dartmouth College Environmental Health and Safety URL:[Link]

  • Appropriate quality standards for PPE (Standard Interpretations) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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